methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate, sulfonamide, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-aminophenyl carbamate with 2,2-di(furan-2-yl)ethyl sulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating their function. The sulfonamide group is known to mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-(N-(2-furylmethyl)sulfamoyl)phenyl)carbamate
- Methyl (4-(N-(2-thienylmethyl)sulfamoyl)phenyl)carbamate
- Methyl (4-(N-(2-pyridylmethyl)sulfamoyl)phenyl)carbamate
Uniqueness
Methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate is unique due to the presence of two furan rings, which can impart distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl N-[4-[2,2-bis(furan-2-yl)ethylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-24-18(21)20-13-6-8-14(9-7-13)27(22,23)19-12-15(16-4-2-10-25-16)17-5-3-11-26-17/h2-11,15,19H,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYIWADRXQLGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.